molecular formula C8ClF17O2S B1296377 Heptadecafluoro-1-octanesulfonyl chloride CAS No. 423-60-9

Heptadecafluoro-1-octanesulfonyl chloride

Cat. No. B1296377
CAS RN: 423-60-9
M. Wt: 518.58 g/mol
InChI Key: FJHZKRYJOILIGD-UHFFFAOYSA-N
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Description

Heptadecafluoro-1-octanesulfonyl chloride, also known as Perfluoro-1-octanesulfonyl chloride, is a fluorinated building block . It has a molecular formula of C8ClF17O2S and a molecular weight of 518.58 . It is used in proteomics research and to investigate substrates having perfluoro leaving groups and their use in labelling chemistry .


Molecular Structure Analysis

The molecular structure of Heptadecafluoro-1-octanesulfonyl chloride consists of a chain of eight carbon atoms, with each carbon atom attached to two fluorine atoms. The first carbon atom is also attached to a sulfonyl chloride group .


Physical And Chemical Properties Analysis

Heptadecafluoro-1-octanesulfonyl chloride is a low-melting solid . It has a boiling point of 177°C at 760 mmHg . Its density is 1.813 g/cm^3 .

Scientific Research Applications

Nucleophilic Fluorination Applications

Heptadecafluoro-1-octanesulfonyl chloride is used in nucleophilic fluorination processes. This application involves the fluorination of sulfonyl chlorides with potassium bifluoride under liquid-liquid two-phase conditions. It's beneficial for the synthesis of acyl fluorides, showcasing selective reaction control and the significance of phase transfer catalysts in the process (Talko & Barbasiewicz, 2018).

Environmental Analysis

Heptadecafluoro-1-octanesulfonyl chloride derivatives are crucial in environmental analysis, particularly in assessing exposure to chemicals in various environmental media. For instance, an ultra-sensitive method for analyzing perfluorinated alkyl acids in drinking water involves using heptadecafluoro-1-octanesulfonyl chloride derivatives, highlighting its importance in trace level chemical analysis and epidemiological research (Dasu et al., 2017).

Structural Identification and Analysis

Trifluoromethanesulfonyl chloride, a derivative of heptadecafluoro-1-octanesulfonyl chloride, is utilized for identifying oxygen, nitrogen, and sulfur functional groups through fluorine-19 nuclear magnetic resonance spectrometry. It helps in understanding organic structure and functionality, further highlighting its significance in detailed chemical analysis and structural identification (Shue & Yen, 1982).

Safety And Hazards

Heptadecafluoro-1-octanesulfonyl chloride is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed or inhaled, suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF17O2S/c9-29(27,28)8(25,26)6(20,21)4(16,17)2(12,13)1(10,11)3(14,15)5(18,19)7(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZKRYJOILIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF17O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315130
Record name Perfluoro-1-octanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecafluoro-1-octanesulfonyl chloride

CAS RN

423-60-9
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonyl chloride
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Record name 423-60-9
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Record name Perfluoro-1-octanesulfonyl chloride
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Record name Heptadecafluoro-1-octanesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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